molecular formula C20H23N3OS B4779478 N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B4779478
M. Wt: 353.5 g/mol
InChI Key: MMTOXFVJYBGBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators in the body. Additionally, N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide have been studied extensively in various preclinical models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments include its potent anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, the compound has been shown to exhibit low toxicity in preclinical studies. However, the limitations of using N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One potential direction is the investigation of the compound's potential use in the treatment of cancer. The compound has been shown to exhibit anticancer activity in preclinical studies, and further research in this area could lead to the development of new cancer therapies. Another potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to exhibit neuroprotective effects in preclinical studies, and further research in this area could lead to the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to understand the compound's mechanism of action and potential side effects in humans.

Scientific Research Applications

N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and cancer.

properties

IUPAC Name

N-(2-adamantyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-11-18(25-20(22-11)14-3-2-4-21-10-14)19(24)23-17-15-6-12-5-13(8-15)9-16(17)7-12/h2-4,10,12-13,15-17H,5-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTOXFVJYBGBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Adamantyl)-4-methyl-2-(3-pyridyl)-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

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